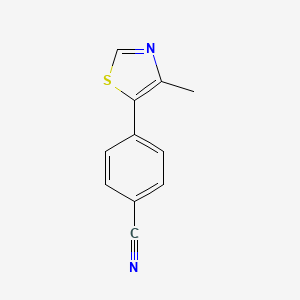

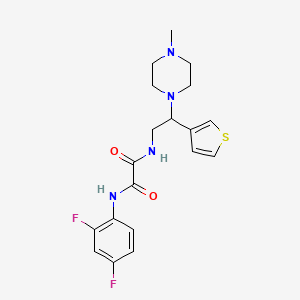

![molecular formula C23H20N4O4 B2481137 甲基-2-[({2-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}乙酰基)氨基]苯甲酸酯 CAS No. 1261003-09-1](/img/structure/B2481137.png)

甲基-2-[({2-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}乙酰基)氨基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like this typically belong to the class of organic compounds known as esters. Esters are compounds containing a functional group with the structure -COO-, where the carbon atom is attached to an oxygen atom by a double bond and to a third atom (usually carbon) by a single bond .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the solubility of a compound can be determined by dissolving it in various solvents and observing whether a solution forms .科学研究应用

Medicinal Chemistry and Drug Discovery

The compound’s 1,2,3-triazole moiety is a versatile scaffold that has been explored in drug development. Researchers have synthesized various derivatives based on this motif, some of which exhibit promising pharmacological activities. In particular, the pyrazole ring, present in this compound, is a crucial pharmacophore. Pyrazole-containing drugs have been used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, they show potential in cancer treatment, obesity management, and cytoprotection .

Heterocyclic Chemistry

The newly synthesized heterocycle, formed by the reaction of the title compound, demonstrates interesting structural features. Its effective co-planarity of the methyltriazolyl, pyrazolyl, methanehydrazonoyl, and phenyl groups contributes to its stability and potential reactivity. X-ray diffraction and spectral analyses confirm its structure .

Organic Synthesis

The compound’s synthesis involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. The resulting heterocycle is obtained in a 95% yield after purification. This synthetic route highlights the importance of hydrazones in organic chemistry .

Fries Rearrangement

While not directly related to this compound, the Fries rearrangement of 4-methoxyphenyl benzoate catalyzed by sulfated zirconia is an interesting topic. It involves the migration of an aryl group from the ester to the benzene ring, leading to the formation of a new compound .

Material Science

Investigating the compound’s physical properties, such as solubility, melting point, and crystal structure, could be relevant for material science applications. Crystallographic studies may reveal its packing arrangement and intermolecular interactions .

作用机制

安全和危害

属性

IUPAC Name |

methyl 2-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-15-9-11-16(12-10-15)21-25-22(31-26-21)19-8-5-13-27(19)14-20(28)24-18-7-4-3-6-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBKDFFCXSPDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)

![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)